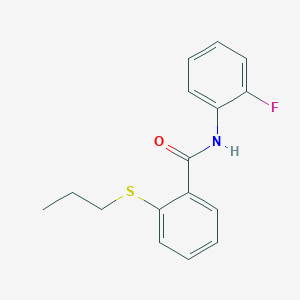
N-(2-fluorophenyl)-2-(propylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(propylthio)benzamide, commonly known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. FPB is a benzamide derivative that has shown promising results in several scientific research studies.
Wirkmechanismus
FPB exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. FPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, FPB can alter the expression of genes involved in various cellular processes, leading to its anticancer and anti-inflammatory effects.
FPB has also been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation. By inhibiting TRPV1, FPB can reduce pain and inflammation, making it a potential drug candidate for the treatment of chronic pain and inflammatory diseases.
Biochemical and Physiological Effects
FPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that FPB can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent. FPB has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential anti-inflammatory agent.
In vivo studies have shown that FPB can reduce pain and inflammation in animal models of chronic pain and inflammatory diseases. FPB has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for intracellular targets. FPB is also stable and can be easily synthesized in large quantities, making it suitable for high-throughput screening.
However, FPB also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. FPB also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of FPB. One potential direction is to further investigate its anticancer properties and its mechanism of action. Another potential direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of FPB and improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of FPB involves the reaction of 2-fluoroaniline with propylthiol in the presence of a catalyst to obtain N-(2-fluorophenyl)propanethioamide. This compound is then reacted with benzoyl chloride to produce N-(2-fluorophenyl)-2-(propylthio)benzamide. The synthesis of FPB has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
FPB has been extensively studied for its potential pharmacological properties. Several research studies have shown that FPB has anticancer, anti-inflammatory, and neuroprotective effects. FPB has also been shown to inhibit the activity of certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFFIKPRMUSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5461422.png)

![8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5461436.png)
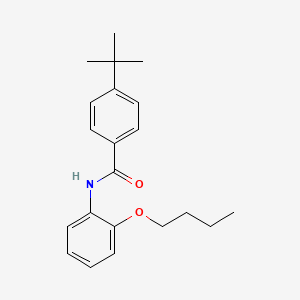
![3-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5461456.png)
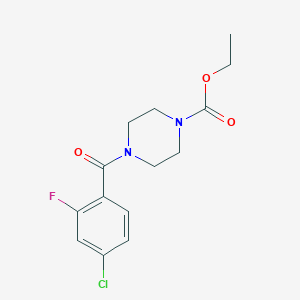
![2-{2-[2-(acetyloxy)-5-chloro-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5461468.png)
![N-benzyl-N'-[2-(diethylamino)-2-(2-furyl)ethyl]sulfamide](/img/structure/B5461472.png)
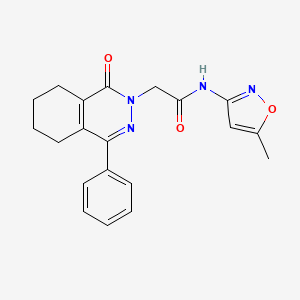

![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5461491.png)
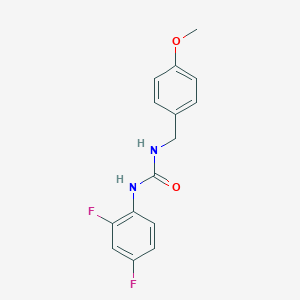
![N-(2-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5461510.png)
![N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5461521.png)